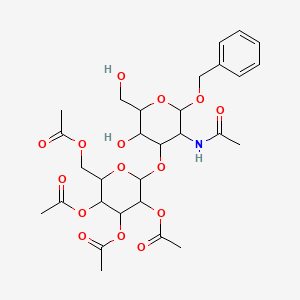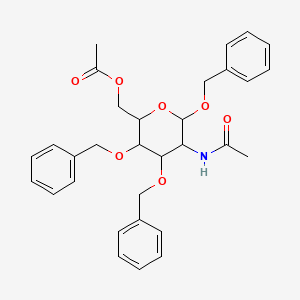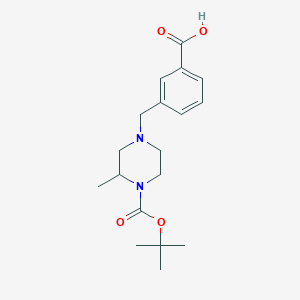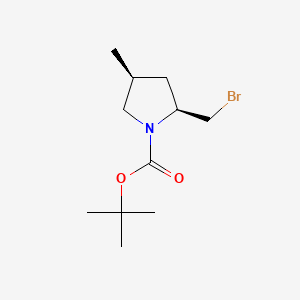
Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside is a complex carbohydrate derivative that has garnered significant interest in the fields of chemistry and biomedicine. This compound is known for its potential therapeutic applications, particularly in the treatment of viral infections, microbial diseases, and certain cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups and the introduction of acetyl groups. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected galactopyranoside is then glycosylated with benzyl2-acetamido-2-deoxy-a-D-galactopyranoside under acidic conditions to form the desired compound.
Deprotection: The final step involves the removal of the acetyl protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and enzyme inhibition.
Medicine: It has shown potential therapeutic effects against viral infections, microbial diseases, and certain cancers by targeting specific cellular pathways.
Industry: The compound is utilized in the development of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside involves its interaction with specific enzymes and cellular pathways. The compound inhibits certain enzymes, disrupting fundamental cellular processes and leading to therapeutic effects. For example, it can inhibit viral replication by targeting viral enzymes, thereby preventing the spread of infection.
Comparison with Similar Compounds
Similar Compounds
- Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-2-deoxy-a-D-glucopyranoside
- Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-mannopyranosyl)-2-deoxy-a-D-mannopyranoside
Uniqueness
Benzyl2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside is unique due to its specific glycosylation pattern and acetyl protection, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and target cellular pathways makes it a valuable compound for therapeutic applications.
Properties
Molecular Formula |
C29H39NO15 |
|---|---|
Molecular Weight |
641.6 g/mol |
IUPAC Name |
[6-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H39NO15/c1-14(32)30-22-25(23(37)20(11-31)43-28(22)39-12-19-9-7-6-8-10-19)45-29-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)21(44-29)13-38-15(2)33/h6-10,20-29,31,37H,11-13H2,1-5H3,(H,30,32) |
InChI Key |
HWDXXTUCTSBEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)

![6-Ethynylbenzo[d]oxazol-2(3H)-one](/img/structure/B12288407.png)

![2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288420.png)

![2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12288427.png)
![9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12288428.png)
![7-Chlorobenzo[h]quinoline](/img/structure/B12288431.png)
![Sodium;3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate](/img/structure/B12288437.png)

![[2-Oxo-2-(2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)ethyl] acetate](/img/structure/B12288455.png)
![(5S,15S)-5,15-Bis[(tert-butyloxy)carbonyl]-10-[(5S)-6-(tert-butyloxy)-6-oxo-5-[[(benzyloxy)carbonyl]amino]hexyl]-8,12-dihydroxy-3-oxo-1-phenyl-2-oxa-4,10,16-triazaheptadecan-17-oic Acid Benzyl Ester](/img/structure/B12288462.png)
